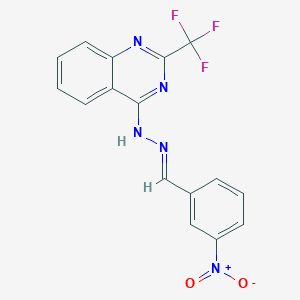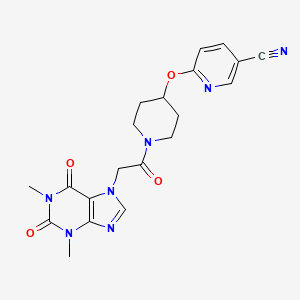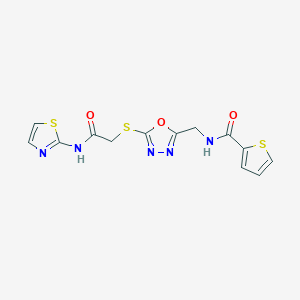![molecular formula C20H12BrFN6O2 B2380466 N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1251584-26-5](/img/structure/B2380466.png)
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of coenzyme A, a molecule that plays a key role in metabolism . The compound also contains a methylsulfonyl group and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the sulfonyl and amide groups, and this could affect its physical and chemical properties .Chemical Reactions Analysis
Amines, such as the one in this compound, can act as weak bases, accepting a proton from water to form substituted ammonium ions . This property could make the compound reactive with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar groups it contains .Aplicaciones Científicas De Investigación
Mu-opioid Receptor Interaction and Potential Obesity Treatment
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide has been studied for its interaction with opioid receptors, particularly the mu-opioid receptor subtype. This interaction has implications for potential obesity treatments. A derivative of this compound showed potent inhibition of the mu-opioid receptor, suggesting its role in animal feeding regulation and supporting its development as a potential agent for treating human obesity (Zhang et al., 2006).
GPBAR1 Agonist in Metabolic Syndrome Treatment
2-Phenoxy-nicotinamides, a class of compounds including N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, have been identified as potent agonists at the GPBAR1 receptor. These compounds are considered targets in treating obesity, type 2 diabetes, and metabolic syndrome. Extensive studies have highlighted their potential in optimizing GPBAR1 agonists with favorable properties for treating these conditions (Martin et al., 2013).
Corrosion Inhibition in Industrial Applications
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide derivatives have been studied for their corrosion inhibition effects, particularly on mild steel in hydrochloric acid solutions. These studies are vital in understanding the compound's potential in industrial applications where corrosion resistance is crucial (Chakravarthy et al., 2014).
Biochemical Assays and Disease Link Studies
Nicotinamide derivatives, including N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, have been extensively used in biochemical assays to study their substrate scope and potential for inhibitor development. NNMT (Nicotinamide N-methyltransferase), an enzyme closely linked with this compound, has been linked to diseases like cancer, Parkinson's disease, diabetes, and obesity. Developing assays for these compounds provides insights into disease mechanisms and potential therapeutic approaches (van Haren et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN6O2/c21-14-3-1-2-13(8-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-4-6-15(22)7-5-12/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHFWNRZHCSNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)
![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)





![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)
![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)